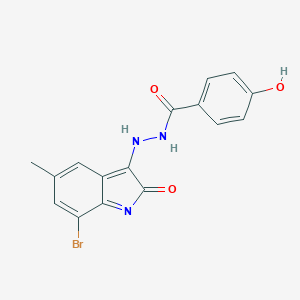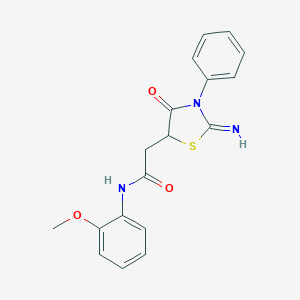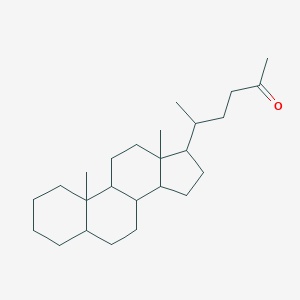
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one, also known as EBOB, is a fluorescent compound that has been widely used in scientific research applications. EBOB is a benzoxazole derivative that has been used as a probe for studying the binding of ligands to proteins.
作用機序
The mechanism of action of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one involves the binding of the compound to proteins or DNA. The binding of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one to proteins or DNA results in a change in the fluorescence properties of the compound. The change in fluorescence properties can be used to study the binding of ligands to proteins or DNA.
Biochemical and Physiological Effects:
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has no known biochemical or physiological effects. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one is a non-toxic compound that has been widely used in scientific research applications.
実験室実験の利点と制限
The advantages of using 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in lab experiments include its fluorescent properties, non-toxicity, and ease of synthesis. The limitations of using 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH.
将来の方向性
For the use of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in scientific research include the development of new ligands for studying protein and DNA binding, the use of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in live cell imaging, and the development of new techniques for studying ligand-protein and ligand-DNA interactions.
合成法
The synthesis of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one involves the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of sodium hydroxide. The resulting compound is then reacted with ethyl bromoacetate to form the final product, 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one. The synthesis of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has been used to study the binding of ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has also been used to study the binding of ligands to DNA. The fluorescence properties of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one make it an ideal probe for studying the binding of ligands to proteins and DNA.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
3-[(2-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
InChIキー |
PHMJFRCNJGLPNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
正規SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)




![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)